molecular formula C10H9BrN2S B2748679 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol CAS No. 852388-69-3

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol

Cat. No.: B2748679
CAS No.: 852388-69-3
M. Wt: 269.16
InChI Key: AITWYEPLXUJOKF-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-bromophenyl)-3-methyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITWYEPLXUJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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